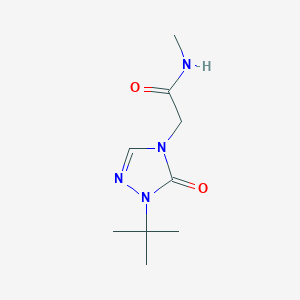![molecular formula C14H17N5O2 B7643377 N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2. NM-2201 is widely used in scientific research for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
NM-2201 acts as a potent agonist of the cannabinoid receptors, CB1 and CB2, in the human body. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are responsible for the physiological and psychoactive effects of NM-2201.
Biochemical and Physiological Effects
NM-2201 has been shown to produce various biochemical and physiological effects in the human body, including analgesia, sedation, and euphoria. It has also been shown to produce various side effects, including tachycardia, hypertension, and respiratory depression.
Advantages and Limitations for Lab Experiments
NM-2201 has several advantages for use in scientific research, including its high potency, selectivity, and specificity for the cannabinoid receptors. However, it also has several limitations, including its potential for abuse and dependence, and its potential for producing adverse side effects.
Future Directions
There are several future directions for research on NM-2201, including its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Further research is also needed to determine its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, research is needed to determine the long-term effects of NM-2201 on the human body, including its potential for producing adverse side effects and its potential for abuse and dependence.
Synthesis Methods
NM-2201 is synthesized by reacting 4-methyl-5-oxo-1,2,4-triazole-1-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
NM-2201 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, NM-2201 has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-9-16-19(14(18)21)11-6-4-10(5-7-11)17-13(20)12-3-2-8-15-12/h4-7,9,12,15H,2-3,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXRWUXJUKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)C2=CC=C(C=C2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)